Piperidin-1-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanone
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Overview
Description
Piperidin-1-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanone is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-1-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Piperidine Ring Formation: The piperidine ring is often synthesized through hydrogenation or cyclization reactions.
Final Coupling: The final step involves coupling the oxadiazole, pyridine, and piperidine moieties under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can also occur, especially at the oxadiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Piperidin-1-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Piperidin-1-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine.
Pyridine Derivatives: Compounds such as 2-pyridyl ketones and 3-pyridyl carboxamides.
Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-5-carboxylic acid and its esters.
Uniqueness
What sets Piperidin-1-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanone apart is its unique combination of three different heterocyclic rings, which can confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
piperidin-1-yl-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c25-19(24-10-4-1-5-11-24)15-7-12-23(13-8-15)14-17-21-18(22-26-17)16-6-2-3-9-20-16/h2-3,6,9,15H,1,4-5,7-8,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOVWVAORBZBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CC3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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